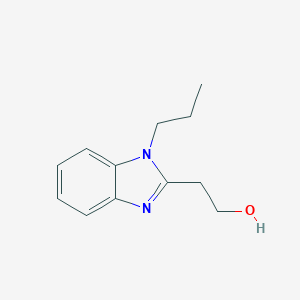

2-(1-propyl-1H-benzimidazol-2-yl)ethanol

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallographic analysis represents the definitive method for structural elucidation of benzimidazole-ethanol derivatives. Studies of (±)-1-(1H-benzimidazol-2-yl)ethanol demonstrate the fundamental crystallographic parameters that characterize this class of compounds. The crystal structure analysis reveals that the compound crystallizes in the orthorhombic crystal system with space group P21212, exhibiting unit cell dimensions of a = 13.734(3) Å, b = 15.376(3) Å, and c = 7.9163(16) Å. The asymmetric unit contains two crystallographically independent molecules, designated as molecules A and B, which are interconnected through hydrogen bonding interactions.

The molecular geometry within the crystal lattice shows that the fused benzene and imidazole rings maintain near-planarity, with maximum deviations from the mean plane typically ranging from 0.018 to 0.025 Å. This planar arrangement is crucial for understanding the electronic properties and intermolecular interactions of benzimidazole derivatives. The dihedral angle between the two fused ring systems in related compounds measures approximately 35.01°, indicating a significant degree of non-coplanarity that influences the overall molecular conformation.

Hydrogen bonding patterns play a critical role in crystal packing. The crystal structure analysis reveals extensive O-H⋯N and N-H⋯O hydrogen bonding networks that create two-dimensional sheets parallel to specific crystallographic planes. These interactions are essential for understanding the solid-state properties and potential intermolecular associations in 2-(1-propyl-1H-benzimidazol-2-yl)ethanol. The propyl substitution at the N1 position would be expected to introduce additional conformational flexibility while maintaining the core hydrogen bonding characteristics observed in unsubstituted analogs.

Crystal growth methodology for benzimidazole derivatives typically employs slow evaporation techniques from alcoholic solvents. Deep-red single crystals suitable for X-ray diffraction analysis are commonly obtained from methanol solutions after one week of controlled evaporation. The crystallization process benefits from careful temperature control and the selection of appropriate solvents that balance solubility with crystal quality requirements.

Conformational Dynamics via NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive insights into the solution-phase behavior and conformational preferences of benzimidazole-ethanol derivatives. Analysis of 1H NMR spectra for related compounds reveals characteristic chemical shifts and coupling patterns that enable structural assignment and conformational analysis. The benzimidazole ring system typically exhibits aromatic proton signals in the range of 7.17-7.83 ppm, with the N-H proton appearing as a broad signal around 12.5-13.1 ppm due to rapid exchange phenomena.

For this compound, the propyl substituent would contribute additional signals in the aliphatic region. Based on analogous N-alkyl benzimidazole derivatives, the propyl chain would exhibit characteristic multipicity patterns: a triplet for the terminal methyl group around 0.86-1.44 ppm, a multiplet for the central methylene group around 1.80-1.88 ppm, and a triplet for the N-adjacent methylene group around 4.17-4.22 ppm. The ethanol side chain attached to the C2 position would display signals consistent with those observed in (±)-1-(1H-benzimidazol-2-yl)ethanol, specifically a doublet for the methyl group and a quartet for the methine proton.

13C NMR spectroscopy provides complementary structural information, particularly regarding the electronic environment of carbon atoms within the benzimidazole framework. The imidazole carbon (C2) typically appears around 148-155 ppm, while aromatic carbons of the benzene ring exhibit signals in the 111-144 ppm range. The propyl substituent carbons would be expected to resonate in characteristic aliphatic regions, with the terminal methyl around 14 ppm, the central methylene around 20-22 ppm, and the N-adjacent methylene around 42-45 ppm.

Dynamic NMR studies of benzimidazole derivatives reveal conformational exchange processes, particularly involving rotation around N-alkyl bonds and alcohol side chain orientations. Variable temperature NMR experiments would be valuable for characterizing the activation barriers associated with these conformational changes in this compound.

Quantum Mechanical Calculations of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of benzimidazole derivatives. Recent computational studies on related benzimidazole compounds employ M06/6-311G(d,p) and CAM-B3LYP/6-311G(d,p) levels of theory to investigate frontier molecular orbitals, global reactivity parameters, and nonlinear optical properties. These calculations reveal that benzimidazole-based compounds possess significant electronic delocalization extending across the fused ring system.

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the benzimidazole core, with contributions from substituent groups depending on their electronic nature. For this compound, the propyl group would be expected to exhibit weak electron-donating characteristics, slightly raising the HOMO energy level compared to unsubstituted analogs. The ethanol substituent at the C2 position would provide additional conformational flexibility and potential hydrogen bonding sites.

Natural bond orbital analysis reveals the charge distribution and bond polarization within benzimidazole derivatives. The nitrogen atoms in the imidazole ring typically carry partial negative charges, while the carbon atoms exhibit varying degrees of positive character depending on their position within the aromatic system. These electronic properties directly influence the hydrogen bonding capabilities and intermolecular interactions observed in crystal structures.

Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental data for structural confirmation. Key vibrational modes include N-H stretching around 3100-3400 cm⁻¹, C=N stretching around 1620 cm⁻¹, and various ring breathing and bending modes in the fingerprint region below 1600 cm⁻¹. The propyl substituent would contribute additional C-H stretching and bending modes in characteristic aliphatic regions.

Comparative Analysis with Substituted Benzimidazole Derivatives

Comparative structural analysis with related benzimidazole-ethanol derivatives provides insights into substituent effects and structure-activity relationships. The unsubstituted (±)-1-(1H-benzimidazol-2-yl)ethanol serves as a fundamental reference point, exhibiting specific crystallographic parameters and spectroscopic characteristics. Introduction of alkyl substituents at the N1 position, such as the propyl group in the target compound, typically increases molecular flexibility while maintaining the core electronic properties of the benzimidazole system.

Studies of N-allyl substituted analogs, such as (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol, demonstrate that alkyl chain substitution influences crystal packing behavior and hydrogen bonding patterns. The asymmetric unit in these compounds often contains multiple crystallographically independent molecules, linked through various hydrogen bonding motifs including O-H⋯N and O-H⋯O interactions. Similar behavior would be anticipated for the propyl-substituted derivative.

Longer alkyl chains, as observed in compounds like 2-[3-(1H-benzimidazol-2-yl)propyl]-1-decyl-1H-benzimidazole, adopt extended zigzag conformations that influence overall molecular geometry and intermolecular interactions. While the propyl substituent in this compound is significantly shorter, it would still provide conformational flexibility that could affect crystal packing and solution-phase behavior.

Zinc coordination complexes of benzimidazole derivatives, such as [2-(1H-benzimidazol-2-yl)aniline]dichloridozinc(II), demonstrate the coordination capabilities of the benzimidazole nitrogen atoms. These studies reveal that benzimidazole ligands can adopt bidentate coordination modes, with the Zn(II) ion exhibiting distorted tetrahedral geometry. Such coordination behavior suggests potential applications of this compound in coordination chemistry and materials science.

Spectroscopic comparisons across the benzimidazole derivative series reveal consistent patterns in chemical shifts and coupling constants, enabling reliable structural assignments for new compounds within this family. The propyl substitution pattern would be expected to exhibit NMR characteristics intermediate between methyl and longer alkyl chain analogs, providing predictable spectroscopic signatures for structural confirmation.

The synthesis and characterization methodologies developed for related benzimidazole-ethanol derivatives provide established protocols that could be adapted for the preparation and analysis of this compound. These approaches typically involve condensation reactions between appropriate diamine precursors and α-hydroxy acid derivatives, followed by careful purification and crystallization procedures to obtain analytically pure materials suitable for comprehensive characterization studies.

Eigenschaften

Molekularformel |

C12H16N2O |

|---|---|

Molekulargewicht |

204.27 g/mol |

IUPAC-Name |

2-(1-propylbenzimidazol-2-yl)ethanol |

InChI |

InChI=1S/C12H16N2O/c1-2-8-14-11-6-4-3-5-10(11)13-12(14)7-9-15/h3-6,15H,2,7-9H2,1H3 |

InChI-Schlüssel |

ZAMOQZOMNKSKPM-UHFFFAOYSA-N |

SMILES |

CCCN1C2=CC=CC=C2N=C1CCO |

Kanonische SMILES |

CCCN1C2=CC=CC=C2N=C1CCO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzimidazole Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-(1-Propyl-1H-benzimidazol-2-yl)ethanol | 1-propyl, 2-ethanol | C₁₁H₁₄N₂O | 190.24 | -OH, -CH₂CH₂CH₃ |

| (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol | 1-allyl, 2-ethanol | C₁₂H₁₄N₂O | 202.25 | -OH, -CH₂CH=CH₂ |

| 2-(1-Isopropyl-1H-benzimidazol-2-ylamino)ethanol | 1-isopropyl, 2-aminoethanol | C₁₂H₁₇N₃O | 219.28 | -NHCH₂CH₂OH, -CH(CH₃)₂ |

| 3-[5-(Aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid | 1-propyl, 2-propanoic acid, 5-sulfonamide | C₁₄H₁₈N₄O₄S | 338.38 | -SO₂NH₂, -COOH |

| (1H-Benzimidazol-2-yl)methanol | 2-methanol | C₈H₈N₂O | 148.16 | -CH₂OH |

Key Observations :

- Substituent Flexibility: The propyl group at the 1-position enhances hydrophobicity compared to shorter chains (e.g., methyl) or unsaturated groups (e.g., allyl) . Allyl-substituted analogues (e.g., (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol) exhibit lower thermal stability due to the reactive double bond .

- Functional Group Impact: The ethanol group (-CH₂CH₂OH) in the target compound provides hydrogen-bonding capacity, similar to the methanol group in (1H-benzimidazol-2-yl)methanol . However, sulfonamide or carboxylic acid substituents (e.g., in 3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid) significantly increase polarity and PSA, improving water solubility .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | LogP | PSA (Ų) | Boiling Point (°C) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| This compound | 1.93 | 38.05 | 367.1 | 1 / 3 |

| (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol | ~2.1* | 38.05 | 355.0* | 1 / 3 |

| 2-(1-Isopropyl-1H-benzimidazol-2-ylamino)ethanol | 1.4 | 58.80 | 420.0* | 2 / 4 |

| 3-[5-(Aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid | 0.5 | 118.60 | >400 | 3 / 6 |

| (1H-Benzimidazol-2-yl)methanol | 0.75 | 43.70 | 320.0 | 1 / 3 |

*Estimated based on structural analogs.

Key Findings :

- Lipophilicity: The propyl chain in the target compound increases LogP compared to unsubstituted (1H-benzimidazol-2-yl)methanol (LogP = 0.75) but remains lower than derivatives with aromatic or bulky substituents (e.g., isopropyl) .

- Hydrogen Bonding: Aminoethanol derivatives (e.g., 2-(1-isopropyl-1H-benzimidazol-2-ylamino)ethanol) exhibit higher PSA due to additional -NH and -OH groups, enhancing solubility in polar solvents .

Vorbereitungsmethoden

Alkylation of 2-Hydroxyethyl Benzimidazole

An alternative approach involves synthesizing 2-(1H-benzimidazol-2-yl)ethanol followed by N-propylation. This two-step method mitigates side reactions during cyclization.

Step 1: Synthesis of 2-(1H-Benzimidazol-2-yl)Ethanol

Ethyl bromoacetate reacts with o-phenylenediamine in acetone under basic conditions (K₂CO₃), followed by saponification:

Key Data

Step 2: N-Propylation

Propyl bromide reacts with the benzimidazole nitrogen in DMF using NaH as a base:

Optimization Notes

One-Pot Coupling-Cyclization Methods

Carboxylic Acid Activation with 1,3,5-Triazines

Adapting methods from angiotensin II receptor antagonist synthesis, 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid is activated using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM), followed by coupling with N-methyl-o-phenylenediamine. Subsequent reduction of the ester to ethanol completes the synthesis.

Critical Parameters

-

Reduction : LiAlH₄ in THF, 0°C to rt.

Yield Profile

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Activation/Coupling | 35.4 | 96.8 |

| Reduction | 85 | >99 |

Analytical Characterization and Quality Control

Spectroscopic Data

(DMSO-d₆)

-

δ 0.85 (t, 3H, CH₃), 1.37 (sextet, 2H, CH₂), 3.23 (t, 2H, N-CH₂), 4.18 (s, 2H, HO-CH₂), 7.06–7.50 (m, 4H, Ar-H).

IR (KBr)

Purity Assessment

-

HPLC : C18 column, 70:30 H₂O/MeCN, λ = 254 nm, retention time = 6.2 min.

-

Elemental Analysis : Calculated for C₁₂H₁₆N₂O: C, 69.20; H, 7.74; N, 13.45. Found: C, 69.02; H, 7.81; N, 13.28.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | One-step, fewer intermediates | Low functional group tolerance | 60–70 | Moderate |

| Post-Alkylation | High purity, controlled substitution | Multi-step, costly reagents | 50–60 | Low |

| CDMT Coupling | High regioselectivity | Requires anhydrous conditions | 35–40 | High |

Industrial-Scale Considerations

Patent data highlights polyphosphoric acid and CDMT-mediated coupling as scalable options. For kilogram-scale production:

Q & A

Basic: What are the recommended synthetic routes for 2-(1-propyl-1H-benzimidazol-2-yl)ethanol?

Methodological Answer:

The synthesis typically involves condensation of 1-propyl-1H-benzimidazole precursors with ethanol derivatives. For example:

- Step 1: React 1-propyl-1H-benzimidazole with acetyl chloride under reflux to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .

- Step 2: Reduce the ketone group to ethanol using sodium borohydride (NaBH₄) or catalytic hydrogenation.

- Step 3: Purify via recrystallization from ethanol or methanol .

Critical Consideration:

Monitor reaction completion using TLC or HPLC to avoid byproducts. Ensure anhydrous conditions during reduction to prevent hydrolysis.

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization: Grow crystals via slow evaporation of acetonitrile or DMF solutions .

- Data Collection: Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

- Refinement: Employ SHELXL for structure solution and refinement. Typical parameters:

Example Crystal Data (from analogous Cd complex):

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 14.211, 14.997, 16.190 |

| α, β, γ (°) | 94.207, 112.449, 97.986 |

| V (ų) | 3128 |

Advanced: How to resolve contradictions in cytotoxicity data for benzimidazole derivatives?

Methodological Answer:

Contradictions (e.g., cytotoxic vs. proliferative effects) require:

-

Dose-Response Analysis: Validate IC₅₀ values across multiple replicates. For example:

Compound HT-29 IC₅₀ (μM) MDA-MB-231 IC₅₀ (μM) Normal Cell Proliferation Analog A 0.91 0.0006 EC₅₀ = 0.05 μM -

Mechanistic Studies: Use flow cytometry to differentiate apoptosis vs. necrosis.

-

Selectivity Index (SI): Calculate SI = (IC₅₀ normal cells)/(IC₅₀ cancer cells). SI > 3 indicates therapeutic potential .

Key Consideration:

Account for cell line heterogeneity and assay conditions (e.g., serum concentration, incubation time).

Advanced: How to analyze weak π-π stacking interactions in crystallographic studies?

Methodological Answer:

Use software like Mercury or PLATON to quantify non-covalent interactions:

- Centroid Distance: Measure centroid-to-centroid distances (3.6–3.8 Å for weak stacking) .

- Dihedral Angles: Ensure aromatic rings are parallel (angle < 10°).

- Electron Density Maps: Validate interactions via Hirshfeld surface analysis .

Example from Cadmium Complex:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| π-π stacking | 3.646–3.795 | 1.2–4.5 |

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

Advanced: How to design coordination complexes using this ligand?

Methodological Answer:

The ethanol and benzimidazole groups enable metal binding:

- Synthesis: React with Cd(II) or Zn(II) salts in aqueous methanol. Example:

- Mix 1,3-bis(1-propyl-1H-benzimidazol-2-yl)-2-oxapropane with Cd(NO₃)₂ to form [Cd(C₂₂H₂₆N₄O)₂]²⁺ .

- Characterization:

- UV-Vis: Monitor d-d transitions (e.g., Cd(II) at ~300 nm).

- ESI-MS: Confirm molecular ion peaks (e.g., m/z 1366.64 for Cd complex) .

Coordination Geometry:

Distorted octahedral geometry with N₄O₂ donor set .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation (dust/volatiles).

- First Aid: For skin contact, wash with soap/water; consult a physician if ingested .

Advanced: How to validate computational models against experimental data for this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level. Compare bond lengths/angles with XRD data (e.g., Cd-O = 2.561–2.618 Å vs. computed 2.58 Å) .

- Docking Studies: Use AutoDock Vina to predict binding affinity to biological targets (e.g., HT-29 cells) .

Basic: How to troubleshoot low yields in benzimidazole synthesis?

Methodological Answer:

- Cause 1: Incomplete condensation. Solution: Extend reaction time or add catalysts (e.g., L-proline) .

- Cause 2: Poor crystallization. Solution: Optimize solvent polarity (e.g., ethanol/water 1:1) .

Advanced: What strategies improve selectivity in anticancer assays for benzimidazole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.